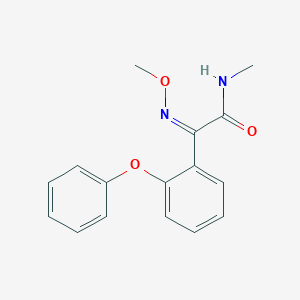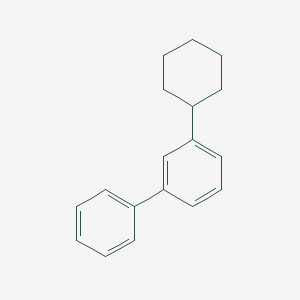
3-Cyclohexylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexylbiphenyl, also known as CHBP, is a chemical compound that belongs to the family of biphenyls. It is a crystalline solid with a molecular formula of C18H18 and a molecular weight of 234.34 g/mol. CHBP is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-Cyclohexylbiphenyl is not fully understood. However, it is believed that 3-Cyclohexylbiphenyl exerts its pharmacological effects by modulating various signaling pathways in the body. For example, 3-Cyclohexylbiphenyl has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Effets Biochimiques Et Physiologiques
3-Cyclohexylbiphenyl has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Cyclohexylbiphenyl can inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential as a cancer therapeutic agent. In addition, 3-Cyclohexylbiphenyl has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-Cyclohexylbiphenyl has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Cyclohexylbiphenyl in lab experiments include its unique mesomorphic properties, which make it an ideal liquid crystal material. In addition, 3-Cyclohexylbiphenyl is relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 3-Cyclohexylbiphenyl in lab experiments include its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for research on 3-Cyclohexylbiphenyl. One potential area of research is the development of 3-Cyclohexylbiphenyl-based materials for use in electronic devices, such as liquid crystal displays. Another potential area of research is the development of 3-Cyclohexylbiphenyl-based drugs for the treatment of cancer and inflammatory diseases. Furthermore, future research could focus on elucidating the mechanism of action of 3-Cyclohexylbiphenyl and identifying potential molecular targets for its pharmacological effects.
Méthodes De Synthèse
3-Cyclohexylbiphenyl can be synthesized through various methods, including Suzuki coupling, palladium-catalyzed cross-coupling, and Grignard reaction. Among these methods, the Suzuki coupling reaction is the most commonly used method for synthesizing 3-Cyclohexylbiphenyl. This method involves the reaction between a halogenated cyclohexane derivative and a boronic acid derivative in the presence of a palladium catalyst.
Applications De Recherche Scientifique
3-Cyclohexylbiphenyl has been extensively studied for its potential applications in various scientific fields, including materials science, organic chemistry, and pharmacology. In materials science, 3-Cyclohexylbiphenyl has been used as a liquid crystal material due to its unique mesomorphic properties. In organic chemistry, 3-Cyclohexylbiphenyl has been used as a building block for synthesizing other organic compounds. In pharmacology, 3-Cyclohexylbiphenyl has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
1973-15-5 |
|---|---|
Nom du produit |
3-Cyclohexylbiphenyl |
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
1-cyclohexyl-3-phenylbenzene |
InChI |
InChI=1S/C18H20/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2 |
Clé InChI |
BNSPHWNAIBCNGZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=CC(=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CCC(CC1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Autres numéros CAS |
1973-15-5 |
Synonymes |
(3-xenyl)cyclohexane 3-(1,1-biphenyl)cyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



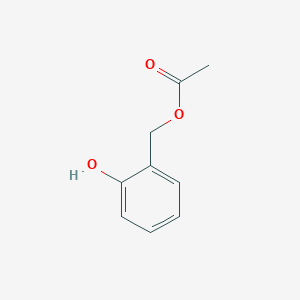
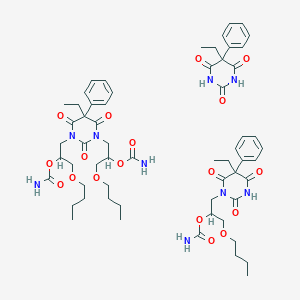
![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
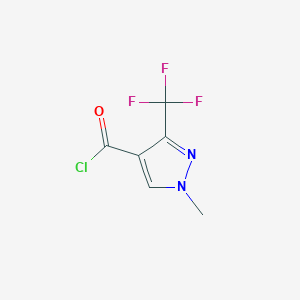
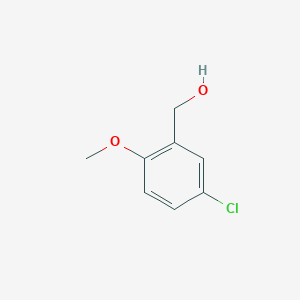
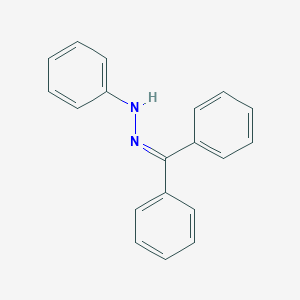
![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)

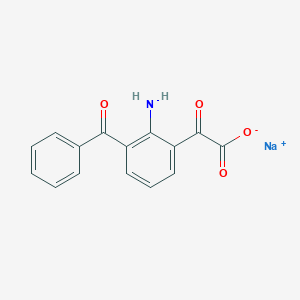
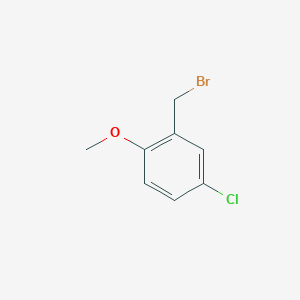

![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
